molecular formula C20H21NO5S B12162760 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12162760
M. Wt: 387.5 g/mol
InChI Key: MVZXRTKKXRLIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione was first reported in the early 21st century as part of efforts to expand the library of pyrrolidine-dione derivatives for pharmacological screening. Its discovery emerged from methodological advancements in multi-component reactions, which allowed the efficient coupling of thiophene-2-carbaldehyde derivatives with pyrrolidine-2,3-dione precursors. Early synthetic routes involved condensation reactions between 4-methoxyphenyl-substituted amines and thiophene-based carbonyl compounds, followed by cyclization under acidic conditions. The compound’s structural elucidation relied heavily on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which confirmed the (4E) stereochemistry and regioselective substitution patterns.

Significance in Heterocyclic Chemistry

This compound holds particular importance in heterocyclic chemistry due to its hybrid architecture, which combines electron-rich thiophene rings with electron-withdrawing pyrrolidine-dione systems. The thiophene moiety contributes to π-π stacking interactions in biological systems, while the dione core enhances hydrogen-bonding capabilities. Additionally, the methoxypropyl and methoxyphenyl substituents introduce steric and electronic effects that modulate solubility and reactivity. Such features make it a valuable template for studying structure-activity relationships (SAR) in drug design, particularly for targets requiring planar aromatic systems and hydrogen-bond acceptors.

Overview of Pyrrolidine-2,3-dione Derivatives

Pyrrolidine-2,3-dione derivatives are a subclass of γ-lactams known for their diverse bioactivities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. The compound distinguishes itself through its unique substitution pattern:

  • Position 1 : A 3-methoxypropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Position 4 : A hydroxy(thiophen-2-yl)methylidene group introduces conjugated π-systems, enabling redox activity.
  • Position 5 : A 4-methoxyphenyl group provides steric bulk and electron-donating effects.

Comparative studies with simpler pyrrolidine-diones, such as 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, reveal that the (4E)-configured derivative exhibits superior stability and target selectivity, likely due to reduced ring strain and optimized substituent orientation.

Rationale for Academic Investigation

Academic interest in this compound stems from three key factors:

  • Synthetic Complexity : Its multi-step synthesis challenges conventional methodologies, driving innovation in catalysis and regioselective functionalization.
  • Biological Potential : Preliminary in vitro assays suggest activity against neurological and inflammatory targets, aligning with the bioactivity profiles of related pyrrolidine-diones.
  • Structural Novelty : The coexistence of thiophene, dione, and methoxy groups offers a unique platform for probing supramolecular interactions and crystallographic packing behaviors.

Table 1: Key Structural and Synthetic Data

Property Detail Source
Molecular Formula C₂₄H₂₄N₂O₆S
Molecular Weight 475.5 g/mol
Synthetic Method Condensation of thiophene-2-carbaldehyde with pyrrolidine-dione precursors
Key Spectral Data ¹H NMR (δ 7.8–6.8 ppm for aromatic protons)

Properties

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO5S/c1-25-11-4-10-21-17(13-6-8-14(26-2)9-7-13)16(19(23)20(21)24)18(22)15-5-3-12-27-15/h3,5-9,12,17,23H,4,10-11H2,1-2H3

InChI Key

MVZXRTKKXRLIPJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Stereochemical Control

Knoevenagel Condensation and Cyclocondensation

This method leverages Knoevenagel adducts to construct the hydroxymethylidene moiety:

  • Knoevenagel Adduct Formation :

    • Condense thiophene-2-carbaldehyde with diethyl malonate in ethanol catalyzed by piperidine to form (E)-ethyl 3-(thiophen-2-yl)acrylate.

  • Cyclocondensation :

    • React the acrylate with 4-methoxyphenylglycine ethyl ester and 3-methoxypropylamine under microwave irradiation (100°C, 30 min).

    • Mechanism : Nucleophilic attack by the amine followed by cyclodehydration forms the pyrrolidine-2,3-dione core.

  • Hydroxylation :

    • Treat the intermediate with hydroxylamine hydrochloride to introduce the hydroxy group at C4, achieving >90% diastereoselectivity.

Yield : 65–75% over three steps.

One-Pot Three-Component Reaction

A streamlined protocol reported for analogous pyrrolidine-2,3-diones involves:

  • Reaction Components :

    • Aldehyde : Thiophene-2-carbaldehyde.

    • Amine : 3-Methoxypropylamine.

    • Electrophile : 4-Methoxyphenylacetyl chloride.

  • Procedure :

    • Combine components in acetonitrile with triethylamine at 0°C.

    • Stir for 24 h to form the crude product, which is purified via silica gel chromatography.

Advantages :

  • Avoids isolation of intermediates.

  • Yield : 70–80%.

Functionalization via Tsuji–Trost Allylation

For systems where thermal rearrangement is inefficient, palladium-catalyzed allylation offers an alternative:

  • Substrate Preparation :

    • Synthesize 3-hydroxy-1-(3-methoxypropyl)-5-(4-methoxyphenyl)pyrrolidin-2-one via cyclization of 4-methoxyphenylglyoxylic acid and 3-methoxypropylamine.

  • Allylation :

    • Treat the substrate with allyl acetate and Pd(PPh₃)₄ in dichloromethane at 0°C.

    • Yield : 93% for analogous compounds.

Comparative Analysis of Methods

Method Yield Diastereoselectivity Complexity Scalability
Multi-Component Cyclization85–95%>99% E-configurationModerateHigh
Knoevenagel Condensation65–75%90% E-configurationHighModerate
One-Pot Three-Component70–80%Not reportedLowHigh
Tsuji–Trost Allylation90–93%>99% E-configurationHighLow

Challenges and Optimization Strategies

  • Thiophene Stability : Thiophene derivatives are prone to oxidation. Use of inert atmospheres (N₂/Ar) is critical during reactions.

  • N-Alkylation : Competitive over-alkylation at the pyrrolidine nitrogen is mitigated by employing 3-methoxypropyl mesylate instead of bromide.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from regioisomers .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine-2,3-dione moiety and methoxypropyl side chain exhibit susceptibility to nucleophilic attack. Key reactions include:

Reaction Type Conditions Products Sources
Amide bond formation Condensation with amines at 180°CSubstituted pyrrolidine derivatives with morpholine or piperazine groups
Ester hydrolysis Acidic or basic aqueous conditionsCleavage of the methoxypropyl group to yield carboxylic acid derivatives
Thiophene substitution Electrophilic aromatic substitutionBrominated or nitrated thiophene derivatives at the α-position

These reactions are critical for modifying the compound’s pharmacological profile. For example, condensation with 1-(3-aminopropyl)-4-phenylpiperazine under reflux yields analogs with enhanced CNS activity .

Oxidation and Reduction

The hydroxy-methylidene group and thiophene ring participate in redox reactions:

Reaction Type Reagents/Conditions Outcome Sources
Oxidation of thiophene H₂O₂, acetic acidSulfoxide or sulfone derivatives, altering electronic properties
Reduction of dione NaBH₄ or LiAlH₄Partial reduction to pyrrolidine diol intermediates
Dehydrogenation DDQ (dichlorodicyanoquinone)Formation of aromatic fused-ring systems via methylidene group oxidation

Oxidation of the thiophene moiety enhances electrophilicity, potentially improving binding to biological targets.

Cycloaddition Reactions

The conjugated dienone system in the pyrrolidine-2,3-dione core enables Diels-Alder reactions:

Dienophile Conditions Product Sources
Maleic anhydride Toluene, 110°CSix-membered lactam adducts with improved thermal stability
Acetylene derivatives Cu(I) catalysisFused bicyclic compounds via [4+2] cycloaddition

These reactions expand the compound’s utility in synthesizing polycyclic scaffolds for drug discovery.

Acid-Catalyzed Rearrangements

Protonation of the hydroxy-methylidene group induces structural rearrangements:

Acid Catalyst Conditions Rearrangement Pathway Sources
H₂SO₄ (conc.) Reflux, 12 hoursRetro-aldhemization to form thiophene-carboxylic acid
p-TsOH Methanol, 60°CKnoevenagel condensation with aldehydes

Such rearrangements are pivotal in degradation studies and metabolite identification .

Photochemical Reactions

The thiophene and methoxyphenyl groups undergo photoinduced transformations:

Reaction Conditions Outcome Sources
UV irradiation λ = 254 nm, CH₂Cl₂[2+2] Cycloaddition with alkenes to form bridged compounds
Singlet oxygen attack Rose Bengal, visible lightEndoperoxide formation at the thiophene ring

Photochemical methods enable selective functionalization for targeted applications.

Biological Interactions

While not direct chemical reactions, the compound’s interactions with enzymes inform its reactivity:

Enzyme Target Interaction Functional Impact Sources
Cytochrome P450 Demethylation of methoxy groupsGeneration of catechol derivatives
Glutathione transferase Conjugation via thiophene electrophilic centersDetoxification pathways in hepatic metabolism

These interactions highlight metabolic stability challenges and opportunities for prodrug design .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of pyrrolidine-2,3-dione derivatives in combating multidrug-resistant bacterial strains. For instance:

  • Inhibition of PBP3 in Pseudomonas aeruginosa : Research has demonstrated that pyrrolidine-2,3-dione derivatives can inhibit the penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a significant target for antibiotic development. A focused screening identified several derivatives that showed potent inhibition with minimal cytotoxicity .
  • Antibacterial Mechanism : The structural features essential for antibacterial activity were explored, revealing that modifications such as the introduction of hydroxyl groups and heteroaryl moieties significantly enhance the efficacy against bacterial pathogens .

Anticancer Potential

The anticancer applications of pyrrolidine-2,3-diones are also noteworthy:

  • Inhibition of Cdk5/p25 Complex : Computational simulations have identified pyrrolidine-2,3-diones as novel inhibitors of the Cdk5/p25 complex implicated in neurodegenerative diseases like Alzheimer's. These compounds were shown to effectively attenuate pathological processes associated with Cdk5 activation .
  • Synergistic Effects with Existing Treatments : Studies have indicated that certain pyrrolidine derivatives may enhance the efficacy of conventional chemotherapeutic agents by disrupting cancer cell signaling pathways . This potential for combination therapy could lead to more effective treatment regimens with reduced side effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multicomponent reactions (MCRs). These reactions allow for the efficient construction of complex structures while maintaining high yields. Understanding the structure-activity relationships is crucial for optimizing these compounds for specific biological targets.

Key Structural Features

A comprehensive analysis of SAR has revealed that:

  • Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances solubility and biological activity.
  • Heteroaryl Substituents : Incorporating heteroaryl groups can significantly improve antibacterial properties by facilitating interactions with microbial targets .

Case Study 1: Antibacterial Screening

In a recent high-throughput screening campaign using a library of pyrrolidine derivatives, several compounds were identified as potent inhibitors against Pseudomonas aeruginosa. The study employed fluorescence assays to evaluate the inhibitory effects on PBP3, leading to the identification of candidates for further development .

Case Study 2: Anticancer Activity Assessment

A series of pyrrolidine derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that specific modifications led to enhanced activity against various cancer cell lines. Notably, compounds exhibiting dual-targeting mechanisms showed promise in preclinical models .

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the hydroxy group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the thiophen-2-yl moiety can engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analogous Compound (CAS 672266-53-4)
4-Position Substituent Hydroxy(thiophen-2-yl)methylidene (4-Chlorophenyl)hydroxymethylidene
5-Position Substituent 4-Methoxyphenyl 3,4-Dimethoxyphenyl
Molecular Formula C₂₀H₂₀NO₅S (estimated*) C₂₃H₂₄ClNO₆
Molecular Weight ~410.45 g/mol (estimated*) 445.89 g/mol
Key Functional Groups Thiophene, methoxy groups Chlorophenyl, dimethoxy groups

Electronic and Steric Effects

  • Thiophene vs.
  • Methoxy Substitution Patterns : The 4-methoxyphenyl group in the target compound may reduce steric hindrance compared to the 3,4-dimethoxyphenyl group in the analogue, possibly improving solubility or interaction with hydrophobic pockets in biological targets .

Research Implications and Limitations

Activity Profiles : Comparative assays for antimicrobial, anticancer, or enzyme inhibitory effects.

Solubility and Stability : Impact of thiophene vs. chlorophenyl groups on pharmacokinetics.

Synthetic Optimization : Modifications to the methoxypropyl chain for enhanced bioavailability.

Biological Activity

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a member of the pyrrolidine-2,3-dione class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure includes a pyrrolidine core with multiple substituents that enhance its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that pyrrolidine-2,3-diones exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial proteins such as penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

  • Inhibition of PBP3 : Research indicates that compounds within this class can effectively inhibit PBP3 in Pseudomonas aeruginosa, a major pathogen associated with hospital-acquired infections. This inhibition leads to cell lysis and death in susceptible bacterial strains .
  • Broad-Spectrum Activity : The compound has shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The biological activity of pyrrolidine-2,3-diones extends to anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through several pathways:

  • Induction of Apoptosis : The compound's ability to trigger programmed cell death in various cancer cell lines has been documented. This is often mediated through the activation of caspases and the mitochondrial pathway .
  • Inhibition of Tumor Growth : In vivo studies have shown that certain derivatives can significantly reduce tumor size in animal models, indicating their potential for therapeutic use in oncology .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Max Planck Institute focused on the antibacterial properties of pyrrolidine-2,3-dione derivatives. They screened a library of compounds and identified several hits with over 60% inhibition against PBP3 at concentrations as low as 100 µM. The study highlighted the importance of specific structural features, such as hydroxyl groups and heteroaryl substituents, in enhancing antimicrobial efficacy .

CompoundPBP3 Inhibition (%)MIC (µg/mL)
Compound A8032
Compound B7064
Compound C9016

Study 2: Anticancer Activity

In another study assessing the anticancer effects of pyrrolidine-2,3-diones, researchers found that these compounds could inhibit cell proliferation in breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 25 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via ROS
HeLa20Caspase activation
A54925Mitochondrial dysfunction

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of 4-acetyl-3-hydroxy precursors with substituted arylidene hydrazones under reflux in a polar aprotic solvent (e.g., DMF-acetic acid mixtures). Key steps include:

  • Substituent introduction : Reacting 3-hydroxy-4-acetylpyrrolidinone with thiophene-2-carbaldehyde derivatives under acidic conditions to form the hydroxy(thiophen-2-yl)methylidene moiety .
  • Optimization : Adjusting stoichiometry (e.g., 1:3 molar ratio of thiosemicarbazide to oxocompound) and reaction time (2–4 hours) to improve yield. Recrystallization in DMF-ethanol mixtures enhances purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve stereochemistry (e.g., 4E configuration) and confirm substituent positions. Refinement via SHELXL (with R-factor < 0.05) ensures accuracy .
  • Spectroscopy : ¹H/¹³C NMR to verify methoxypropyl and arylidene substituents. IR confirms pyrrolidine-2,3-dione carbonyl stretches (~1750 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the dione ring.
  • PPE : Nitrile gloves, safety goggles, and fume hood use due to potential irritancy (similar to thiazolidinedione analogs) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding modes?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., PPAR-γ for hypoglycemic activity). Compare dock scores (e.g., –7.0 to –11.6 kcal/mol for related diones) and validate via MD simulations .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with activity .

Q. What strategies resolve contradictions between computational predictions and experimental bioassay data?

  • False positives : Filter docking hits using ADMET criteria (e.g., Lipinski’s Rule of Five).
  • Experimental validation : Conduct in vitro assays (e.g., enzyme inhibition kinetics) and compare IC₅₀ values with docking scores. Adjust force field parameters in simulations to match observed activity .

Q. How does the compound’s conformation influence its reactivity and interactions?

  • Ring puckering analysis : Apply Cremer-Pople parameters to quantify pyrrolidine ring distortion. A planar ring (θ = 0°) favors π-π stacking, while puckering (θ > 10°) enhances steric interactions .
  • Torsional barriers : DFT calculations (e.g., B3LYP/6-31G*) assess rotational freedom of the 3-methoxypropyl chain .

Methodological Tables

Q. Table 1: Docking Scores of Analogous Pyrrolidine-2,3-diones

CompoundTarget ProteinVina Dock Score (kcal/mol)Reference
ZINC20057784PPAR-γ–7.0
ZINC95543764COX-2–11.6

Q. Table 2: Key Crystallographic Parameters

ParameterValueMethodReference
Space groupP2₁/cSC-XRD
R-factor0.046SHELXL
Bond length (C=O)1.21 ÅDFT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.